molecular formula C6H12 B1298622 trans-3-Hexene CAS No. 592-47-2

trans-3-Hexene

Cat. No.: B1298622
CAS No.: 592-47-2
M. Wt: 84.16 g/mol
InChI Key: ZQDPJFUHLCOCRG-UHFFFAOYSA-N
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Description

trans-3-Hexene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the substituents on either side of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. The molecular formula for this compound is C6H12 , and it is commonly used in organic synthesis and industrial applications .

Mechanism of Action

Target of Action

The primary target of trans-3-Hexene is the carbon-carbon double bond present in various unfunctionalized alkenes . This double bond plays a crucial role in the compound’s interaction with its targets and the subsequent changes that occur.

Mode of Action

The mode of action of this compound involves the epoxidation of the carbon-carbon double bond . This process is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . The mechanism involves a concerted reaction with a four-part, circular transition state . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring and the COOH group becomes COH .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of alkenes . The compound’s interaction with its target leads to the formation of an oxacyclopropane ring, also known as an epoxide ring . These rings are useful reagents that may be opened by further reaction to form anti vicinal diols .

Pharmacokinetics

Its physical properties, such as its boiling point of 67 °c and density of 0677 g/mL at 25 °C, suggest that it may have low bioavailability .

Result of Action

The primary molecular effect of this compound’s action is the formation of an oxacyclopropane ring . This ring can be further reacted to form anti vicinal diols

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a nonaqueous solvent is necessary for the epoxidation reaction to prevent hydrolysis and allow the isolation of the epoxide ring as the product .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Alkynes: One common method to synthesize trans-3-Hexene involves the partial reduction of 3-hexyne.

    Dehydrohalogenation: Another method involves the dehydrohalogenation of 3-hexyl halides using a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-hexyne using palladium on calcium carbonate as a catalyst. This method is efficient and yields high purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

592-47-2

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

hex-3-ene

InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3

InChI Key

ZQDPJFUHLCOCRG-UHFFFAOYSA-N

SMILES

CCC=CCC

Isomeric SMILES

CC/C=C/CC

Canonical SMILES

CCC=CCC

Key on ui other cas no.

13269-52-8
70955-09-8
70955-10-1
68526-52-3
592-47-2

physical_description

Liquid
Colorless liquid with a mild odor;  [CPChem MSDS]

Pictograms

Flammable; Health Hazard

vapor_pressure

165.0 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-hexene feedstock was assumed to have a composition of 33 wt % cis-3-hexene and 67 wt % trans-3-hexene. The normal boiling points for 1-, 2-, and 3-hexene are listed in Example 2. The normal boiling for DMF, the extraction solvent in this example, is 152° C. (305° F.). The isomerization reaction was assumed to occur at the bottom of the column. The column was assumed to have 150 theoretical stages, a kettle reboiler, and a total condenser. The operating conditions for the column consisted of a pressure of 7 atm, condenser temperature of 140° C. (283° F.), and reboiler temperature of 232° C. (450° F.). In addition, 100 lb/hr of DMF was added to the 10th theoretical stage of the column (near the top). This resulted in a column with a diameter of 11.8 ft and a reflux ratio of 518. For this case, the 1000 lb/hr 3-hexene feed resulted in 980 lb/hr of 99 wt % 1-hexene product. The column bottoms contained 91 wt % DMF, which can be recycled back to the column. A detailed material balance is shown in the following table. RXFEED is the distillation column feed stream, SOLVENT is the DMF extractive distillation solvent stream, BOTTOMS is the distillation column bottoms stream, and 1-HEXENE is the product stream, which is obtained from the top of the column.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trans-3-hexene?

A1: this compound has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, infrared (IR) spectroscopic data for both liquid and gas phase this compound, along with computational analyses of its vibrational modes, are available. [] Additionally, studies have utilized 1H and 13C NMR spectroscopy to characterize this compound and its complexes. [, , ]

Q3: Can this compound be used as a starting material in catalytic reactions?

A5: Yes, this compound can act as a substrate in various catalytic reactions. One example is its use in tandem isomerization-metathesis processes, where it is converted to heavier linear olefins. [] These processes often employ ruthenium-based catalysts and can be carried out in biphasic systems, including those with ionic liquids. []

Q4: What is the role of this compound in olefin metathesis reactions?

A6: this compound can participate in olefin metathesis reactions as a substrate, leading to the formation of different olefins. Studies have explored its reactivity with catalysts like (Rh(PPh3)3SnCl3) and Grubbs catalysts. [, ] Researchers have also investigated its ethenolysis, a specific type of metathesis using ethylene, with molybdenum and tungsten-based catalysts. []

Q5: How does the position of the double bond in hexene isomers affect their reactivity?

A7: The position of the double bond significantly influences the reactivity of hexene isomers in reactions like combustion and autoignition. Studies comparing this compound with 1-hexene and trans-2-hexene demonstrate this effect, highlighting the importance of bond location on reaction pathways and product distributions. []

Q6: Have computational methods been used to study this compound?

A8: Yes, computational chemistry has been utilized to understand various aspects of this compound. Ab initio calculations have been employed to investigate its interactions with carbon dioxide (CO2), providing insights into its sorption and swelling behavior in the presence of CO2. [] Additionally, molecular mechanics calculations, coupled with electron diffraction data, have been used to determine the gas-phase molecular structure of this compound. []

Q7: What is the environmental fate of this compound?

A9: this compound, being a volatile organic compound, is primarily degraded in the atmosphere through reactions with hydroxyl radicals and ozone. [, ] These reactions lead to the formation of various oxidation products, including carbonyls, which contribute to atmospheric processes.

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